N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide S-2 methanandamide is the second most potent CB1 receptor agonist in the methanandamide series. It has a Ki value of 26 nM for the CB1 receptor. S-2 methanandamide is also less prone to FAAH inactivation and inhibits the murine vas deferens twitch response with an IC50 value of 47 nM.

Brand Name: Vulcanchem
CAS No.:
VCID: VC0005298
InChI: InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O
Molecular Formula: C23H39NO2
Molecular Weight: 361.6 g/mol

N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide

CAS No.:

VCID: VC0005298

Molecular Formula: C23H39NO2

Molecular Weight: 361.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide -

Description S-2 methanandamide is the second most potent CB1 receptor agonist in the methanandamide series. It has a Ki value of 26 nM for the CB1 receptor. S-2 methanandamide is also less prone to FAAH inactivation and inhibits the murine vas deferens twitch response with an IC50 value of 47 nM.

Product Name N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide
Molecular Formula C23H39NO2
Molecular Weight 361.6 g/mol
IUPAC Name (5Z,8Z,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide
Standard InChI InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1
Standard InChIKey HTNMZCWZEMNFCR-AQNSPSBUSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@H](C)O
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O
Appearance Assay:≥98%A solution in ethanol
Synonyms N-(2S-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide
PubChem Compound 5283424
Last Modified Apr 15 2024

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